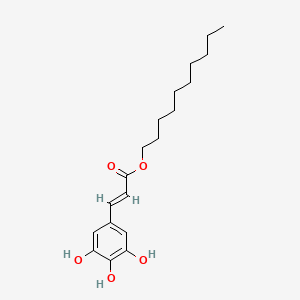

3,4,5-Trihydroxycinnamic acid decyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

decyl (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5/c1-2-3-4-5-6-7-8-9-12-24-18(22)11-10-15-13-16(20)19(23)17(21)14-15/h10-11,13-14,20-21,23H,2-9,12H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEKZOWXFBOKOI-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C=CC1=CC(=C(C(=C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C(=C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trihydroxycinnamic acid decyl ester is a lipophilic derivative of 3,4,5-trihydroxycinnamic acid, a naturally occurring phenolic compound. While direct experimental data on the decyl ester is limited, this guide synthesizes the known biological activities of its parent compound and structurally similar molecules to elucidate its probable mechanisms of action. This document will explore its potential as an antioxidant, anti-inflammatory, and anti-cancer agent, focusing on its interactions with key cellular signaling pathways. Methodologies for relevant experiments are detailed, and quantitative data from related compounds are presented for comparative analysis.

Introduction

3,4,5-Trihydroxycinnamic acid, a hydroxycinnamic acid, is recognized for its antioxidant and anti-inflammatory properties[1][2][3][4]. The esterification of this acid with a decyl group is anticipated to enhance its lipophilicity, thereby potentially increasing its bioavailability and interaction with cellular membranes. This modification is crucial for its efficacy in biological systems. This guide will extrapolate the likely mechanisms of action of the decyl ester by examining the activities of 3,4,5-trihydroxycinnamic acid and other long-chain alkyl esters of related phenolic acids.

Core Mechanisms of Action

The biological activities of this compound are likely multifaceted, stemming from its potent antioxidant capacity and its ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation.

Antioxidant Activity

The 3,4,5-trihydroxy (pyrogallol) substitution on the aromatic ring is a critical feature for potent antioxidant activity[1][2]. This structure allows for the effective scavenging of free radicals. Esterification with a long alkyl chain, such as in dodecyl gallate, has been shown to enhance antioxidant efficacy in lipophilic environments[5].

Anti-Inflammatory Effects

The parent compound, 3,4,5-trihydroxycinnamic acid, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.

3,4,5-Trihydroxycinnamic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) in TNF-α/IFN-γ-stimulated human keratinocytes[1][2]. This inhibition likely occurs through the suppression of AKT and ERK activation, which are upstream regulators of NF-κB[1][2]. By preventing the nuclear translocation of NF-κB, the decyl ester would be expected to downregulate the expression of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and MCP-1[1][2][3].

3,4,5-Trihydroxycinnamic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in microglial cells[3][6]. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. The parent acid induces the phosphorylation of Nrf2, leading to its nuclear translocation and the subsequent expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[1][2][3][6]. This activation appears to be mediated by p38 MAPK[3].

Anti-Cancer Effects

While direct studies on the anti-cancer properties of this compound are not available, research on the closely related decyl caffeate provides valuable insights.

Decyl caffeate has been found to inhibit the proliferation of colorectal cancer cells by blocking the STAT3 and Akt signaling cascades[7][8]. These pathways are crucial for cell survival and proliferation. Inhibition of Akt signaling by decyl caffeate leads to a decrease in the expression of cyclin A and cyclin E, resulting in S-phase cell cycle arrest[8].

At higher concentrations, decyl caffeate induces autophagy in colorectal cancer cells. The suppression of this autophagic response leads to an increase in cell death, suggesting that autophagy initially acts as a protective mechanism that, when overwhelmed or inhibited, contributes to the compound's cytotoxic effects[7].

References

- 1. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Approaches for the enzymatic synthesis of alkyl hydroxycinnamates and applications thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. | Semantic Scholar [semanticscholar.org]

The Biological Activity of 3,4,5-Trihydroxycinnamic Acid Decyl Ester: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid decyl ester, also known as decyl gallate, is a lipophilic derivative of a naturally occurring phenolic compound. The addition of a decyl ester chain to 3,4,5-trihydroxycinnamic acid (gallic acid) enhances its ability to traverse cellular membranes, leading to a range of potent biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, with a focus on its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to support further research and development in the pharmaceutical and biomedical fields.

Core Biological Activities and Mechanisms of Action

This compound exhibits a multifaceted pharmacological profile, primarily attributed to its potent antioxidant properties and its ability to modulate key cellular signaling pathways.

Antioxidant Activity: The 3,4,5-trihydroxy (pyrogallol) moiety is crucial for the compound's potent chain-breaking and preventive antioxidant activities.[1] It effectively scavenges free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and trichloromethyl peroxyl radicals.[2] Furthermore, it inhibits enzymes involved in the generation of reactive oxygen species (ROS), such as xanthine oxidase, where it acts as a noncompetitive inhibitor for superoxide anion generation and a competitive inhibitor for uric acid formation.[1] The decyl ester enhances its ability to inhibit mitochondrial lipid peroxidation, a property not significantly observed in its parent compound, gallic acid.[1]

Anticancer Activity: The compound has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines. In human osteosarcoma MG-63 cells, it induces dose- and time-dependent cytotoxicity. The mechanism of its anticancer action involves the induction of apoptosis through the upregulation of the caspase-dependent pathway and the inhibition of anti-apoptotic Bcl-2 family proteins. It has also been shown to inhibit the proliferation of mouse B cell lymphoma (WEHI-231), human lymphoma (Daudi), and human colon cancer (HT-29) cells.[2]

Anti-inflammatory Effects: 3,4,5-Trihydroxycinnamic acid and its derivatives have been shown to exert anti-inflammatory effects. This is achieved through the inhibition of key inflammatory mediators and signaling pathways. Studies on related hydroxycinnamic acid derivatives have shown inhibition of NF-κB activation, a critical transcription factor in the inflammatory response.[3] They can also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Furthermore, the activation of the Nrf2 pathway, a key regulator of the antioxidant response, contributes to its anti-inflammatory properties by upregulating the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[4][5]

Antimicrobial Activity: Alkyl gallates, including the decyl ester, possess antibacterial properties, particularly against Gram-positive bacteria.[2] The proposed mechanism involves the disruption of the bacterial membrane respiratory chain.[2] The lipophilic nature of the alkyl chain is crucial for its interaction with and disruption of the bacterial cell membrane.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its closely related analogs.

Table 1: Anticancer Activity (IC50 Values)

| Compound | Cell Line | 24h (µM) | 48h (µM) | 72h (µM) | Reference |

| Dodecyl gallate | MG-63 (human osteosarcoma) | 31.15 | 10.66 | 9.06 | |

| Dodecyl gallate | WEHI-231 (mouse B cell lymphoma) | 0.8 | [2] | ||

| Dodecyl gallate | Daudi (human lymphoma) | 1.4 | [2] | ||

| Dodecyl gallate | HT-29 (human colon cancer) | 17.0 | [2] |

Table 2: Antimicrobial Activity (MIC Values)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Dodecyl gallate | Bacillus subtilis | 25 | [2] |

| Dodecyl gallate | Micrococcus luteus | 12.5 | [2] |

| Dodecyl gallate | Staphylococcus aureus | 12.5 | [2] |

| Dodecyl gallate | MRSA | 12.5 | [2] |

Table 3: Enzyme Inhibition and Antioxidant Activity

| Compound | Assay | Concentration | Inhibition/Activity | Reference |

| Dodecyl gallate | Ox brain phospholipid peroxidation | 12 µM | 71% | [2] |

| Dodecyl gallate | Ox brain phospholipid peroxidation | 50 µM | 76% | [2] |

| This compound | Pancreatic lipase | ~0.9 µM (EC50) | - | [7] |

| This compound | Pancreatic lipase | 30 µM | ~92% | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 6.25–100 µM) and incubate for the desired time periods (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Detection: Annexin V/PI Staining

-

Cell Treatment: Seed and treat cells with this compound as described for the MTT assay for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation at 400 x g for 5 minutes.

-

Cell Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer.

-

Staining: Add 1 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Protein Expression Analysis: Western Blotting

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family members, NF-κB, Nrf2, p-AKT, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The biological effects of this compound are mediated through its interaction with several key signaling pathways.

References

- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. marinebiology.pt [marinebiology.pt]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. broadpharm.com [broadpharm.com]

- 7. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the Potential Antimicrobial Effects of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial effects of 3,4,5-Trihydroxycinnamic acid decyl ester is limited in publicly available scientific literature. This guide synthesizes information on the antimicrobial properties of closely related hydroxycinnamic acid esters to provide a comprehensive overview of its potential efficacy and mechanisms of action. All quantitative data presented is for these related compounds and should be considered indicative rather than definitive for this compound.

Introduction

This compound, also known as decyl (E)-3-(3,4,5-trihydroxyphenyl)acrylate, is a derivative of 3,4,5-trihydroxycinnamic acid, a phenolic compound found in various plants. While its primary applications have been explored in areas such as lipid absorption inhibition, the broader class of hydroxycinnamic acids and their esters have demonstrated significant antimicrobial properties.[1][2][3][4] This technical guide aims to provide a detailed overview of the potential antimicrobial effects of this compound by examining the activities of its structural analogs.

The core structure, a cinnamic acid derivative, is known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][4] The addition of a decyl ester chain increases the lipophilicity of the molecule, which is a critical factor in its ability to interact with and disrupt microbial cell membranes. This guide will delve into the known quantitative antimicrobial data of similar compounds, detail the experimental protocols used to ascertain these effects, and visualize the proposed mechanisms of action.

Quantitative Antimicrobial Data of Related Hydroxycinnamic Acid Esters

Table 1: Antibacterial Activity of Related Hydroxycinnamic Acid Esters

| Compound | Bacteria | MIC (µg/mL) | MBC (µg/mL) | Reference |

| p-Hydroxyphenyl acrylate | Staphylococcus aureus | - | - | [5][6] |

| p-Hydroxyphenyl acrylate | Pseudomonas aeruginosa | - | - | [5][6] |

| Cinnamic acid | Staphylococcus epidermidis | 256 - 4096 | - | [4] |

| Ferulic acid | Staphylococcus epidermidis | 256 - 4096 | - | [4] |

| p-Coumaric acid | Staphylococcus epidermidis | 256 - 4096 | - | [4] |

| Sinapic acid | Staphylococcus epidermidis | 256 - 4096 | - | [4] |

| Sinapic acid | Various bacteria | 18000 - 72000 | - | [2] |

Table 2: Antifungal Activity of Related Hydroxycinnamic Acid Esters

| Compound | Fungi | MIC (µg/mL) | Reference |

| p-Hydroxyphenyl acrylate | Aspergillus fumigatus | - | [5] |

| p-Hydroxyphenyl acrylate | Penicillium pinophilum | - | [5] |

| Esters of 3-(5-nitro-2-furyl)acrylic acid | Saccharomyces cerevisiae | Varies | [7] |

| Esters of 3-(5-nitro-2-furyl)acrylic acid | Candida albicans | Varies | [7] |

| Esters of 3-(5-nitro-2-furyl)acrylic acid | Aspergillus niger | Varies | [7] |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of hydroxycinnamic acid esters is believed to be multifactorial, primarily targeting the integrity and function of the microbial cell membrane. The lipophilic alkyl chain facilitates the insertion of the molecule into the lipid bilayer, leading to a cascade of disruptive events.

Cell Membrane Disruption

The primary proposed mechanism of action for many antimicrobial lipids and amphiphilic molecules is the disruption of the cell membrane. The decyl ester of 3,4,5-trihydroxycinnamic acid, with its hydrophobic tail and hydrophilic head, is expected to interact with the phospholipid bilayer of bacterial and fungal cells. This interaction can lead to:

-

Increased Membrane Permeability: Insertion of the molecule can create pores or channels in the membrane, leading to leakage of essential intracellular components such as ions, ATP, and nucleic acids.

-

Loss of Membrane Potential: The disruption of the membrane's integrity can dissipate the proton motive force, which is crucial for ATP synthesis and transport processes.

-

Inhibition of Membrane-Bound Enzymes: Many essential enzymes, including those involved in the respiratory chain, are embedded in the cell membrane. Disruption of the lipid environment can inhibit their function.

Inhibition of Respiratory Chain Enzymes

Some studies on related compounds suggest that they can interfere with the electron transport chain, a critical process for energy production in aerobic microorganisms. By inhibiting key enzymes in this pathway, the molecule can effectively shut down cellular respiration, leading to cell death.

Anti-Biofilm Activity

Bacterial and fungal biofilms present a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents. Hydroxycinnamic acids and their derivatives have shown promise in inhibiting biofilm formation and, in some cases, eradicating established biofilms.[4] The anti-biofilm activity of this compound would likely stem from several mechanisms:

-

Inhibition of Initial Attachment: The compound may alter the surface properties of microbes, preventing their initial attachment to surfaces, a critical first step in biofilm formation.

-

Disruption of Quorum Sensing: Quorum sensing is a cell-to-cell communication system that regulates gene expression in response to population density, including genes involved in biofilm formation. Some phenolic compounds are known to interfere with these signaling pathways.

-

Disruption of the Biofilm Matrix: The extracellular polymeric substance (EPS) matrix protects the embedded microbes. The compound may inhibit the synthesis of EPS components or degrade the existing matrix.

Experimental Protocols

To facilitate further research into the antimicrobial properties of this compound, this section provides detailed methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar plate overnight.

-

Select several colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of the Test Compound:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of this compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Anti-Biofilm Activity Assessment by Crystal Violet Assay

This assay quantifies the amount of biofilm produced by a microorganism in the presence of a test compound.

Materials:

-

96-well flat-bottom microtiter plates

-

Test microorganism

-

Appropriate growth medium (e.g., Tryptic Soy Broth with glucose for staphylococci)

-

This compound

-

Crystal violet solution (0.1% w/v)

-

30% Acetic acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Prepare a bacterial suspension and dilute it in the growth medium.

-

Add 200 µL of the bacterial suspension to the wells of a 96-well plate containing various concentrations of the test compound.

-

Include a positive control (bacteria without the compound) and a negative control (medium only).

-

Incubate the plate for 24-48 hours at an appropriate temperature without agitation to allow for biofilm formation.

-

-

Staining:

-

Gently aspirate the medium and planktonic cells from the wells.

-

Wash the wells three times with sterile PBS to remove any remaining non-adherent cells.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.

-

-

Quantification:

-

Dry the plate, for example, by inverting it on a paper towel.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes with gentle shaking.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

-

The reduction in absorbance in the presence of the test compound compared to the positive control indicates anti-biofilm activity.

-

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of this compound is currently lacking, the existing literature on related hydroxycinnamic acid esters provides a strong rationale for its investigation as a potential antimicrobial agent. The proposed mechanisms of action, primarily centered on cell membrane disruption and inhibition of key metabolic processes, are consistent with the structural features of this molecule.

Future research should focus on the synthesis and in vitro evaluation of this compound against a broad panel of clinically relevant bacteria and fungi. Determining its MIC, MBC, and anti-biofilm capabilities will be crucial first steps. Mechanistic studies, including membrane permeabilization assays and analysis of its effects on the cellular respiratory chain, will provide a deeper understanding of its mode of action. Furthermore, evaluating its synergistic potential with existing antibiotics could open new avenues for combating antimicrobial resistance. The detailed protocols provided in this guide offer a starting point for researchers to embark on these important investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants | International Journal of Plant Based Pharmaceuticals [ijpbp.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytotoxic Activity of 3,4,5-Trihydroxycinnamic Acid Decyl Ester Against Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid, a derivative of cinnamic acid, and its various esters are emerging as a promising class of compounds in oncology research. Among these, the decyl ester of 3,4,5-trihydroxycinnamic acid has demonstrated significant potential as a cytotoxic agent against cancer cells. This technical guide provides a comprehensive overview of the current understanding of the anticancer activities of this specific compound and its close analogs, with a focus on its mechanism of action, experimental data, and relevant protocols. While direct and extensive research on the decyl ester is still developing, this guide consolidates available information and draws parallels from structurally similar hydroxycinnamic acid derivatives to provide a thorough understanding for research and development purposes. One study has highlighted that 3,4,5-trihydroxycinnamic acid decyl ester shows the most potent inhibition of cancer cell growth through the induction of apoptosis in breast and prostate cancer cells[1].

Data Presentation: Cytotoxic Activity

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Cinnamic Acid | Human Melanoma (HT-144) | 2.4 mM | [2] |

| 3-Hydroxycinnamic Acid | Human Cervix Adenocarcinoma (HeLa) | Not specified, but induced apoptosis | [3] |

| Various Cinnamic Acid Esters and Amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 µM | [4] |

| Synthetic 3,4,5-trimethoxycinnamic acid ester (S1) | Human Breast Cancer (MDA-MB231) | 46.7 µM | [5] |

| Synthetic 3,4,5-trimethoxycinnamic acid ester (S8) | A549, Hep 3B, HT-29, MCF-7 | 36.7, 23.2, 23.8, 6.4 µM, respectively | [5] |

| Synthetic 3,4,5-trimethoxycinnamic acid ester (S6) | B16, HCT116 | 6.74, 8.31 µg/mL, respectively | [5] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Research on cinnamic acid and its derivatives suggests that their cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Studies on related hydroxycinnamic acids have shown that they can trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by:

-

Activation of Caspases: Cinnamic acid has been shown to activate caspase-3 in human melanoma cells[2]. Ferulic acid, another hydroxycinnamic acid, alters the expression of procaspases-3, -8, and -9[6].

-

Modulation of Bcl-2 Family Proteins: Ferulic acid also affects the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax[6].

-

DNA Damage: Cinnamic acid has been observed to cause DNA damage, leading to apoptosis[2].

Cell Cycle Arrest

Cinnamic acid derivatives have been found to inhibit cancer cell proliferation by arresting the cell cycle at various phases.

-

G0/G1 Arrest: 3-Hydroxycinnamic acid can induce G0/G1 phase arrest in HeLa cells, which is associated with increased expression of p53[3].

-

G2/M Arrest: Some ester derivatives of 3,4,5-trimethoxycinnamic acid have been suggested to mediate cancer cell apoptosis via G2/M arrest[5].

Signaling Pathways

The anticancer effects of hydroxycinnamic acids are mediated by various signaling pathways. While the specific pathways for the decyl ester have not been fully elucidated, research on related compounds points towards the involvement of the following:

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is a crucial regulator of cell proliferation and apoptosis. Some polyphenols are known to activate the MAPK pathway, which can lead to apoptosis[2]. 3,4,5-Trihydroxycinnamic acid has been shown to inhibit inflammatory responses through the Nrf2 pathway, which can be modulated by p38 MAPK[7][8].

-

p53 Signaling: The tumor suppressor protein p53 plays a critical role in inducing apoptosis and cell cycle arrest in response to cellular stress. 3-Hydroxycinnamic acid has been shown to increase the expression of p53[3].

-

NF-κB Signaling: The transcription factor NF-κB is involved in cell survival and proliferation. Some hydroxycinnamic acids have been found to inhibit NF-κB signaling[9].

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the cytotoxic activity of compounds like this compound.

Cell Culture

-

Cell Lines: Human breast cancer (e.g., MCF-7, MDA-MB-231) and prostate cancer (e.g., PC-3) cell lines are commonly used.

-

Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the test compound for 24 or 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Synthesis of 3,4,5-Trihydroxycinnamic Acid Esters

A general method for synthesizing cinnamic acid esters involves the reaction of the corresponding cinnamic acid with an alcohol in the presence of an acid catalyst. For the decyl ester, this would involve reacting 3,4,5-trihydroxycinnamic acid with decanol. A common synthetic strategy involves the Knoevenagel condensation of a substituted benzaldehyde with malonic acid or its esters, followed by esterification[10].

Visualizations

Experimental Workflow for Assessing Cytotoxicity

Caption: Workflow for evaluating the cytotoxic effects of this compound.

Postulated Signaling Pathway of Apoptosis Induction

Caption: A postulated signaling pathway for apoptosis induced by hydroxycinnamic acid derivatives.

Cell Cycle Arrest Mechanism

Caption: Proposed mechanism of G1 cell cycle arrest induced by hydroxycinnamic acid derivatives.

References

- 1. Growth Inhibition of Human Breast and Prostate Cancer Cells by Cinnamic Acid Derivatives and Their Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of G0/G1 arrest and apoptosis by 3-hydroxycinnamic acid in human cervix epithelial carcinoma (HeLa) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phytochemical p-hydroxycinnamic acid suppresses the growth and stimulates the death in human liver cancer HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide on the Structure-Activity Relationship of 3,4,5-Trihydroxycinnamic Acid Decyl Ester and Its Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid, a derivative of cinnamic acid, belongs to the family of hydroxycinnamic acids (HCAs), which are a major class of plant-derived phenolic compounds. These molecules are of significant interest in pharmacology due to their diverse biological activities. The esterification of the carboxylic acid group with an alkyl chain, such as a decyl group, creates an amphipathic molecule known as a phenolipid. This modification dramatically alters the compound's physicochemical properties, particularly its lipophilicity, which in turn profoundly influences its biological activity and therapeutic potential.

While direct experimental data on 3,4,5-trihydroxycinnamic acid decyl ester is limited, a robust understanding of its structure-activity relationship (SAR) can be constructed by analyzing its core components and drawing parallels with closely related, well-studied analogs. The most relevant analogs are the alkyl esters of gallic acid (3,4,5-trihydroxybenzoic acid), particularly dodecyl gallate, which shares the same 3,4,5-trihydroxybenzoyl "head" group and a long alkyl "tail". This guide will dissect the SAR of this class of molecules, focusing on how each structural component contributes to their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.

Core Structure-Activity Relationship Principles

The biological activity of this compound and its analogs is governed by three key structural features: the phenolic head group, the alkyl ester tail, and the linker connecting them.

-

The 3,4,5-Trihydroxy Phenolic Head (Pyrogallol Moiety): This is the primary pharmacophore responsible for the potent antioxidant and radical-scavenging activity. The three adjacent hydroxyl groups on the benzene ring can readily donate hydrogen atoms to neutralize free radicals, a mechanism central to their protective effects against oxidative stress. This pyrogallol group is essential for both chain-breaking (reacting with peroxyl radicals) and preventive antioxidant activities.

-

The Decyl Ester Tail: The addition of a ten-carbon alkyl chain dramatically increases the molecule's lipophilicity (hydrophobicity). This is a critical determinant of its biological function:

-

Membrane Interaction: The hydrophobic tail allows the molecule to partition into and traverse cellular and organellar membranes, a feat not possible for its hydrophilic parent acid, gallic acid. This enables interaction with membrane-bound enzymes and lipids.

-

Enhanced Efficacy: This increased lipophilicity is directly linked to enhanced biological effects, such as the ability to inhibit mitochondrial lipid peroxidation and protect red blood cells from oxidative stress, where gallic acid shows little effect.

-

Amphipathic Nature: The combination of the hydrophilic pyrogallol head and the hydrophobic decyl tail creates an amphipathic molecule that can orient itself at lipid-water interfaces, such as cell membranes, contributing to its mechanism of action.

-

-

The Propenoic Acid Linker (-CH=CH-COO-): In the case of the target molecule, the cinnamic acid backbone provides an unsaturated double bond in the side chain. Studies on other hydroxycinnamic acids have shown this feature to be vital for their antioxidant activity. This linker distinguishes it from gallic acid esters, which have a direct ester linkage to the aromatic ring.

The interplay between these three features dictates the molecule's overall activity, with the phenolic head providing the chemical reactivity and the alkyl tail governing its bioavailability, cellular localization, and interaction with biological membranes.

Logical & Pathway Diagrams

General Structure-Activity Relationship

The following diagram illustrates the fundamental SAR principles, breaking down the molecule into its functional components and linking them to specific biological properties.

Caption: Core components of the phenolipid and their contribution to its biological properties.

Quantitative Data on Biological Activities

The following tables summarize quantitative data from studies on dodecyl gallate and other relevant alkyl gallates, which serve as effective proxies for understanding the potential efficacy of this compound.

Table 1: Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower values indicate higher potency.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Citation |

| Dodecyl Gallate | MG-63 | Human Osteosarcoma | 31.15 | 24 | |

| Dodecyl Gallate | MG-63 | Human Osteosarcoma | 10.66 | 48 | |

| Dodecyl Gallate | MG-63 | Human Osteosarcoma | 9.06 | 72 |

Data indicates a potent, time-dependent cytotoxic effect.

Table 2: Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. The activity of alkyl gallates is highly dependent on the alkyl chain length.

| Compound | Microorganism | Type | MIC₉₀ (µg/mL) | Citation |

| Nonyl Gallate (C9) | MRSA | Gram-positive | 15.6 | [1] |

| Decyl Gallate (C10) | MSSA | Gram-positive | 15.6 | [1] |

| Nonyl Gallate (C9) | MSSA | Gram-positive | 15.6 | [1] |

| Gallic Acid | E. coli | Gram-negative | 500 | |

| Gallic Acid | S. mutans | Gram-positive | 250 |

MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Sensitive Staphylococcus aureus. MIC₉₀ is the MIC required to inhibit 90% of isolates. The data demonstrates peak activity for C9-C10 chains against S. aureus and significantly higher potency than the parent gallic acid.

Mechanisms of Action & Signaling Pathways

Anticancer Mechanism: Induction of Apoptosis

Alkyl gallates, such as dodecyl gallate, induce cancer cell death primarily through the intrinsic (mitochondrial) apoptotic pathway. This process involves disrupting the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioner enzymes of apoptosis.

Caption: Intrinsic apoptosis pathway induced by Dodecyl Gallate in cancer cells.

Anti-inflammatory Mechanism: Inhibition of Inflammasome and NF-κB

Octyl gallate, a close analog, has been shown to exert anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome and suppressing the NF-κB signaling pathway.[2] These pathways are central to the production of pro-inflammatory cytokines like IL-1β and TNF-α.

Caption: Inhibition of key inflammatory signaling pathways by Octyl Gallate.[2]

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4][5][6][7]

-

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., dodecyl gallate) in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl, or a specialized detergent solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

-

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with the test compound as described for the MTT assay. Include positive and negative controls.

-

Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, use a gentle method like trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once or twice with cold phosphate-buffered saline (PBS) to remove residual medium.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Antimicrobial Susceptibility: Broth Microdilution Assay for MIC

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits its visible growth after a defined incubation period.

-

Procedure:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), which is then further diluted to a final inoculum of 5 × 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. For example, start with 256 µg/mL and dilute down to 0.5 µg/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well). The result can also be read using a plate reader.

-

Workflow for In Vitro Anticancer Screening

Caption: A typical experimental workflow for evaluating the anticancer effects of a test compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. protocols.io [protocols.io]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 9. youtube.com [youtube.com]

In Vitro Evaluation of 3,4,5-Trihydroxycinnamic Acid Decyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 3,4,5-Trihydroxycinnamic acid decyl ester, also known as decyl gallate. This document synthesizes available data on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, offering detailed experimental protocols and insights into its mechanisms of action.

Core Concepts and Mechanisms of Action

This compound is an ester of gallic acid and decyl alcohol. The biological activities of this molecule are largely attributed to the pyrogallol moiety of the gallic acid component, which is a potent hydrogen donor, and the decyl ester chain, which enhances its lipophilicity, thereby facilitating its interaction with cellular membranes.

Antioxidant Activity

Decyl gallate exhibits significant antioxidant properties through multiple mechanisms. It can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. Additionally, it can inhibit enzymes that generate reactive oxygen species (ROS), such as xanthine oxidase. The hydrophobic decyl group is thought to contribute significantly to its preventive antioxidant activity by allowing for better interaction with lipid membranes and protection against lipid peroxidation.

Anti-inflammatory Activity

The anti-inflammatory effects of gallates are linked to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. By preventing the nuclear translocation of NF-κB, gallates can suppress the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Anticancer Activity

Decyl gallate and its analogs have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through a caspase-dependent pathway. This includes the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c, and the modulation of the Bax/Bcl-2 protein ratio to favor apoptosis.

Antimicrobial Activity

Alkyl gallates, including decyl gallate, have shown notable antimicrobial activity, particularly against Gram-positive bacteria. The length of the alkyl chain plays a crucial role in this activity, with decyl gallate showing optimal efficacy against certain strains. The proposed mechanism involves the inhibition of the membrane respiratory chain.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro activities of this compound and its close analogs.

Table 1: Anticancer Activity of Alkyl Gallates

| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Citation |

| Dodecyl Gallate | MG-63 (Human Osteosarcoma) | MTT | 31.15 µM | 24 h | [1] |

| Dodecyl Gallate | MG-63 (Human Osteosarcoma) | MTT | 10.66 µM | 48 h | [1] |

| Dodecyl Gallate | MG-63 (Human Osteosarcoma) | MTT | 9.06 µM | 72 h | [1] |

| Heptyl Gallate | MCF-7 (Human Breast Cancer) | MTS | 25.94 µg/mL | - | [2] |

| Octyl Gallate | MCF-7 (Human Breast Cancer) | MTS | 42.34 µg/mL | - | [2] |

| Isoamyl Gallate | MCF-7 (Human Breast Cancer) | MTS | 58.11 µg/mL | - | [2] |

Table 2: Antimicrobial Activity of Decyl Gallate

| Organism | Strain | MIC90 (µg/mL) | Citation |

| Methicillin-Sensitive Staphylococcus aureus (MSSA) | - | 15.6 | [3] |

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 3: Enzyme Inhibition by Alkyl Gallates

| Compound | Enzyme | Inhibition Type | IC50 Value | Citation |

| Decyl Gallate | Xanthine Oxidase | Competitive | - | [4] |

| Dodecyl Gallate | Xanthine Oxidase | Competitive | - | [4] |

| Gallic Acid | Tyrosinase | - | 4500 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments.

Antioxidant Assays

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure :

-

Add a solution of this compound at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging percentage against the concentration of the compound.

-

Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or water) to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Assay Procedure :

-

Add the this compound solution at various concentrations to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

-

Trolox is typically used as a standard.

-

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell-Based Assays

-

Cell Culture : Seed the desired cancer cell line (e.g., MG-63, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound and incubate for different time periods (e.g., 24, 48, 72 hours).

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Enzyme Inhibition Assays

-

Reaction Mixture : Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and the test compound (this compound) at various concentrations.

-

Enzyme Addition : Initiate the reaction by adding xanthine oxidase to the mixture.

-

Measurement : Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Calculation : The percentage of enzyme inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is then determined.

Visualizations

Experimental Workflows

Caption: General experimental workflows for in vitro evaluation.

Signaling Pathways

References

- 1. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Therapeutic Potential of 3,4,5-Trihydroxycinnamic Acid Decyl Ester: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current in vivo research landscape for 3,4,5-Trihydroxycinnamic acid decyl ester and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the therapeutic potential of this lipophilic cinnamic acid derivative, with a focus on its anti-inflammatory, hepatoprotective, and neuroprotective properties. While direct in vivo studies on the decyl ester are limited, this guide extrapolates from research on similar long-chain alkyl esters of hydroxycinnamic acids to provide a foundational understanding of its likely biological activities and mechanisms of action.

Introduction: The Promise of Lipophilic Phenolic Compounds

3,4,5-Trihydroxycinnamic acid, a derivative of cinnamic acid, belongs to the family of hydroxycinnamic acids, which are well-documented for their antioxidant and anti-inflammatory properties. The esterification of these compounds with long-chain alcohols, such as decanol to form this compound, increases their lipophilicity. This enhanced lipophilicity is hypothesized to improve cell membrane penetration and bioavailability, potentially leading to greater efficacy in vivo. This guide will delve into the existing animal model data for analogous compounds to build a predictive profile for the decyl ester derivative.

Hepatoprotective Effects: Insights from Cinnamic Acid Analogs

In vivo studies on cinnamic acid and its derivatives have demonstrated significant hepatoprotective activity in animal models of liver injury. While specific data for the decyl ester is not yet available, research on related compounds provides a strong basis for its potential in this area.

Table 1: Summary of In Vivo Hepatoprotective Studies of Cinnamic Acid and its Derivatives

| Compound | Animal Model | Dosing Regimen | Key Findings |

| Cinnamic Acid | Male Wistar rats with high-fat diet-induced liver injury | 20 mg/kg or 40 mg/kg, orally, twice a week for twelve weeks.[1][2] | Attenuated liver vacuolization and normalized serum levels of ALT, AST, and γ-GT. Reduced hepatic apoptosis and oxidative stress.[1][2] |

| Derivatives of +hydroxycinnamic acids | Mice with acute tetrachloromethane-induced hepatitis | 5, 15, and 30 mg/kg | Demonstrated bile-expelling, antioxidant, and membrane-protective effects.[3] |

Detailed Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model in Rats

This protocol is adapted from studies on analogous hepatoprotective agents and serves as a representative model for evaluating the efficacy of this compound.

Objective: To assess the hepatoprotective effect of a test compound against CCl₄-induced acute liver injury in rats.

Animals: Male Wistar rats (180-220g) are used, housed under standard laboratory conditions.

Experimental Groups:

-

Normal Control: Vehicle only.

-

CCl₄ Control: Vehicle + CCl₄ administration.

-

Test Compound: this compound at various doses + CCl₄.

-

Positive Control: Silymarin (known hepatoprotective agent) + CCl₄.

Procedure:

-

The test compound or vehicle is administered orally for a period of 7-14 days.

-

On the final day of treatment, a single intraperitoneal injection of CCl₄ (typically 1-2 mL/kg, diluted in olive oil) is administered to all groups except the normal control.

-

24 hours after CCl₄ administration, blood is collected for biochemical analysis of liver function markers (ALT, AST, ALP, bilirubin).

-

Animals are then euthanized, and liver tissues are collected for histopathological examination and analysis of oxidative stress markers (MDA, GSH, SOD, CAT).

Anti-inflammatory Activity: Preclinical Evidence

The anti-inflammatory potential of cinnamic acid and its esters has been explored in various animal models. The increased lipophilicity of the decyl ester suggests it may exhibit enhanced anti-inflammatory effects compared to its parent compound.

Table 2: Summary of In Vivo Anti-inflammatory Studies of Cinnamic Acid Esters

| Compound | Animal Model | Key Findings |

| Cinnamate esters of 3-p-menthanol and 4(8)-p-menthen-3-ol | Mice with carrageenan-induced paw edema | Displayed noteworthy anti-inflammatory activity.[4] |

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for screening acute anti-inflammatory activity.

Objective: To evaluate the acute anti-inflammatory effect of a test compound.

Animals: Wistar rats (150-200g).

Procedure:

-

Animals are fasted overnight.

-

The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Neuroprotective Potential: A Promising Frontier

Lipophilic derivatives of hydroxycinnamic acids are being investigated for their potential to cross the blood-brain barrier and exert neuroprotective effects. While in vivo data is emerging, in vitro studies have shown promising results.

New lipophilic derivatives of hydroxycinnamic acid have been synthesized and have shown significant neuroprotective effects against 6-hydroxydopamine (6-OHDA) induced damage in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases.[5][6] Alkyl esters of some hydroxycinnamic acids have been shown to augment their antioxidant properties and lipophilicity, leading to improved cell protective activity against oxidative stress.[7]

Antitumor Activity: Emerging Evidence

The anticancer potential of hydroxycinnamic acids and their derivatives is an active area of research. In vitro and in vivo studies suggest that these compounds can inhibit the growth of cancer cells through various mechanisms.[8] For instance, esters of caffeoylquinic acids have reported antitumor effects.[9]

Signaling Pathways and Mechanisms of Action

The biological activities of hydroxycinnamic acid derivatives are underpinned by their influence on key signaling pathways. The Nrf2 pathway is a significant target for the hepatoprotective effects of cinnamic acid.

Caption: Nrf2 Signaling Pathway Activation by Cinnamic Acid Derivatives.

In a high-fat diet-induced liver injury model, cinnamic acid was shown to downregulate Keap1, leading to increased nuclear translocation of Nrf2.[2] This, in turn, upregulates antioxidant enzymes and exerts anti-inflammatory effects.

Experimental Workflows

The preclinical evaluation of this compound would typically follow a structured workflow, from initial in vitro screening to in vivo efficacy and safety studies.

Caption: Preclinical Evaluation Workflow for Novel Therapeutics.

Conclusion and Future Directions

While direct in vivo evidence for this compound is still needed, the existing data on structurally similar long-chain hydroxycinnamic acid esters and the parent cinnamic acid provide a strong rationale for its investigation as a potential therapeutic agent. Its enhanced lipophilicity may offer advantages in terms of bioavailability and efficacy. Future research should focus on dedicated in vivo studies to quantify its hepatoprotective, anti-inflammatory, and neuroprotective effects, as well as to elucidate its pharmacokinetic profile and safety. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for such future investigations.

References

- 1. Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury-Exploring Nrf2's Protective Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [Hepatoprotective activity of analogs of cinnamic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Alkyl esters of hydroxycinnamic acids with improved antioxidant activity and lipophilicity protect PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer potential of hydroxycinnamic acids: mechanisms, bioavailability, and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species [mdpi.com]

Navigating the Unknown: A Technical Guide to the Presumed Pharmacokinetics of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant lack of direct experimental data on the pharmacokinetics of 3,4,5-Trihydroxycinnamic acid decyl ester. The information presented herein is an inferential guide based on the pharmacokinetic profiles of structurally similar compounds, primarily long-chain alkyl gallates (esters of 3,4,5-trihydroxybenzoic acid) and other hydroxycinnamic acid esters. This document is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, highlighting expected metabolic pathways and experimental considerations.

Introduction: Structural Analogs as Pharmacokinetic Surrogates

This compound is a lipophilic derivative of a hydroxycinnamic acid. Due to the absence of direct studies, its pharmacokinetic profile is hypothesized by examining two classes of related molecules:

-

Long-Chain Alkyl Gallates (e.g., Decyl Gallate, Dodecyl Gallate): These share the 3,4,5-trihydroxyphenyl moiety and a long alkyl ester chain, making them the closest analogues in terms of lipophilicity and the core phenolic structure. It is important to note the difference in the linker to the phenyl ring (a carboxyl group in gallates versus an acrylate group in the target compound).

-

Hydroxycinnamic Acid (HCA) Esters: These share the cinnamic acid backbone but are typically esterified with smaller, more polar molecules like quinic or tartaric acid. Their study provides insight into the metabolism of the cinnamate structure itself.

This guide will synthesize findings from these analogues to build a predictive pharmacokinetic model for this compound.

Predicted Pharmacokinetic Profile: ADME

Absorption

The absorption of this compound is expected to be influenced by its high lipophilicity, conferred by the decyl chain.

-

Limited Direct Absorption: Similar to long-chain alkyl gallates like octyl and dodecyl gallate, the intact ester is likely to be absorbed to a lesser degree than its shorter-chain counterparts.[1] Increased lipophilicity can enhance association with lipid phases in the gastrointestinal (GI) tract but may also limit solubility in the aqueous gut environment, potentially reducing mucosal transport.

-

Role of Intestinal Hydrolysis: A significant portion of the compound is expected to undergo hydrolysis in the GI tract prior to absorption. Intestinal lipases and esterases are capable of cleaving the ester bond, releasing 3,4,5-trihydroxycinnamic acid and decanol.[2]

-

Microbiota-Mediated Hydrolysis: The unabsorbed ester reaching the colon is likely to be hydrolyzed by gut microbiota.[2] This would result in a delayed release and subsequent absorption of the parent acid from the large intestine.

Recent studies on alkyl gallates in mice have shown that they remain stable in the stomach environment and can reach the cecum and colon, suggesting that oral administration could lead to a sustained release of the active phenolic acid throughout the GI tract.[2]

Distribution

Following absorption (either as the intact ester or as its hydrolyzed components), distribution will be dictated by the physicochemical properties of the circulating molecules.

-

Intact Ester: If absorbed, the lipophilic this compound would likely associate with lipoproteins and cell membranes, potentially leading to wider distribution into tissues compared to its more polar parent acid.

-

Hydrolyzed Components: The absorbed 3,4,5-trihydroxycinnamic acid would circulate and distribute as a more polar molecule, while the decanol would enter lipid metabolism pathways.

Metabolism

The metabolism of this compound is predicted to follow two main pathways: hydrolysis of the ester bond and modification of the phenolic ring.

-

Ester Hydrolysis: This is the primary and most critical metabolic step, occurring both pre-systemically in the GI tract and systemically via plasma and tissue esterases. This reaction yields 3,4,5-trihydroxycinnamic acid and decanol.

-

Phase II Conjugation: The liberated 3,4,5-trihydroxycinnamic acid, containing a catechol-like structure, is an ideal substrate for Phase II metabolic enzymes. Key transformations would include:

-

Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

-

Methylation: O-methylation of the hydroxyl groups, primarily by catechol-O-methyltransferase (COMT).

-

The general metabolic pathway for hydroxycinnamic acids involves extensive metabolism in the gut and liver, resulting in various conjugated metabolites.[3]

Excretion

The excretion of metabolites is expected to occur primarily through urine and, to a lesser extent, bile. The highly polar glucuronide and sulfate conjugates of 3,4,5-trihydroxycinnamic acid are readily eliminated by the kidneys.

Data Presentation: Comparative Qualitative Pharmacokinetics

As no quantitative data exists for this compound, the following table summarizes the qualitative pharmacokinetic characteristics inferred from its structural analogues.

| Pharmacokinetic Parameter | Propyl Gallate (Short-Chain) | Octyl/Dodecyl Gallate (Long-Chain) | General HCA Esters (e.g., Chlorogenic Acid) | Predicted Profile for this compound |

| Absorption | More readily absorbed and hydrolyzed[1] | Absorbed and hydrolyzed to a lesser degree[1] | Hydrolyzed by gut esterases; parent HCA is absorbed[4][5] | Limited absorption of intact ester; significant pre-systemic hydrolysis. |

| Metabolism | Hydrolysis to gallic acid, followed by methylation, glucuronidation, and sulfation. | Hydrolysis to gallic acid (slower rate); can reach the colon intact[2] | Hydrolysis to HCA, followed by methylation, glucuronidation, and sulfation of the HCA[3] | Primary hydrolysis to 3,4,5-trihydroxycinnamic acid and decanol, followed by extensive Phase II conjugation of the acid. |

| Key Metabolic Enzymes | Esterases, UGTs, SULTs, COMT | Esterases (intestinal and microbial), UGTs, SULTs, COMT | Esterases (intestinal and microbial), UGTs, SULTs, COMT | Esterases (intestinal, microbial, plasma), UGTs, SULTs, COMT |

| Bioavailability | Higher than long-chain gallates. | Lower than short-chain gallates.[1] | Generally low due to extensive first-pass metabolism.[5] | Expected to be low for the intact ester; bioavailability of the parent acid depends on the extent and site of hydrolysis. |

Experimental Protocols: A Roadmap for Future Research

To elucidate the actual pharmacokinetics of this compound, the following experimental designs are proposed.

In Vitro GI Stability and Metabolism

-

Objective: To assess the stability and rate of hydrolysis in simulated gastric and intestinal fluids.

-

Methodology:

-

Prepare simulated gastric fluid (SGF, pH ~1.2-2.5) and simulated intestinal fluid (SIF, pH ~6.8) containing relevant enzymes (e.g., pepsin for SGF, pancreatin and lipase for SIF).

-

Incubate this compound in both fluids at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction and analyze the samples by LC-MS/MS to quantify the remaining parent compound and the appearance of 3,4,5-trihydroxycinnamic acid.

-

Caco-2 Permeability Assay

-

Objective: To evaluate the intestinal permeability of the intact ester.

-

Methodology:

-

Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.

-

Apply the test compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp).

-

Analyze both AP and BL samples for the parent compound and its potential metabolites to assess transport and metabolism within the enterocytes.

-

In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) after oral administration.

-

Methodology:

-

Administer a single oral dose of this compound formulated in a suitable vehicle (e.g., corn oil) to a cohort of rats or mice.

-

Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Process blood to obtain plasma.

-

Extract the plasma and analyze via a validated LC-MS/MS method to quantify the concentrations of the parent ester and its key metabolites (e.g., free and conjugated 3,4,5-trihydroxycinnamic acid).

-

Collect urine and feces over 24 or 48 hours to assess routes of excretion.

-

Calculate pharmacokinetic parameters using non-compartmental analysis.

-

Mandatory Visualizations

Caption: Predicted gastrointestinal fate and absorption pathway.

Caption: Predicted Phase II metabolic pathways of the parent acid.

References

- 1. Toxicology of gallates: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioavailability of 3,4,5-Trihydroxycinnamic Acid Decyl Ester

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and comprehensive studies on the bioavailability and pharmacokinetics of 3,4,5-Trihydroxycinnamic acid decyl ester are limited in publicly available scientific literature. This guide synthesizes the available information on the target compound and draws inferences from research on structurally similar molecules, primarily alkyl gallates, to provide a prospective analysis of its bioavailability.